1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features both benzotriazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazole Moiety: Starting from aniline derivatives, benzotriazole can be synthesized through diazotization followed by cyclization.
Formation of the Carbazole Moiety: Carbazole derivatives can be synthesized from cyclization reactions involving biphenyl compounds.
Coupling Reaction: The benzotriazole and carbazole moieties are then coupled through a propanol linker using reagents such as alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazole or carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
- 1-(1H-benzotriazol-1-yl)-3-(6-methyl-9H-carbazol-9-yl)propan-2-ol
Uniqueness
1-(1H-benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzotriazole and tetrahydrocarbazole moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new materials or drugs with specific desired properties.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-10-11-21-18(12-15)17-6-2-4-8-20(17)25(21)13-16(27)14-26-22-9-5-3-7-19(22)23-24-26/h3,5,7,9-12,16,27H,2,4,6,8,13-14H2,1H3 |
InChI Key |
SGOHIEKKJOJWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C5=CC=CC=C5N=N4)O |
Origin of Product |
United States |
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